Cas no 1379877-23-2 (3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1379877-23-2 structure
商品名:3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:1379877-23-2
MF:C26H21ClN2O4
メガワット:460.908945798874
CID:5562946
PubChem ID:165991934

3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 1379877-23-2
    • 3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-12613721
    • 3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • インチ: 1S/C26H21ClN2O4/c27-16-9-10-23-15(11-16)12-17(28-23)13-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,24,28H,13-14H2,(H,29,32)(H,30,31)
    • InChIKey: WTPJJPOLIYBXCS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C=C(CC(C(=O)O)NC(=O)OCC1C3C=CC=CC=3C3=CC=CC=C13)N2

計算された属性

  • せいみつぶんしりょう: 460.1189848g/mol
  • どういたいしつりょう: 460.1189848g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 698
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 91.4Ų

3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12613721-5000mg
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
5000mg
$4599.0 2023-10-02
Enamine
EN300-12613721-0.5g
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
0.5g
$1522.0 2023-07-07
Enamine
EN300-12613721-50mg
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
50mg
$1332.0 2023-10-02
Enamine
EN300-12613721-10000mg
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
10000mg
$6819.0 2023-10-02
Enamine
EN300-12613721-0.1g
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
0.1g
$1396.0 2023-07-07
Enamine
EN300-12613721-10.0g
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
10.0g
$6819.0 2023-07-07
Enamine
EN300-12613721-5.0g
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
5.0g
$4599.0 2023-07-07
Enamine
EN300-12613721-500mg
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
500mg
$1522.0 2023-10-02
Enamine
EN300-12613721-250mg
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
250mg
$1459.0 2023-10-02
Enamine
EN300-12613721-1000mg
3-(5-chloro-1H-indol-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
1379877-23-2
1000mg
$1586.0 2023-10-02

3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Research Briefing on 3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 1379877-23-2)

The compound 3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 1379877-23-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its indole core and fluorenylmethoxycarbonyl (Fmoc) protecting group, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted therapies, particularly in oncology and neurodegenerative diseases.

Recent research published in the Journal of Medicinal Chemistry (2023) highlights the role of this compound in the synthesis of novel peptide-based inhibitors targeting protein-protein interactions (PPIs). The study demonstrated that the Fmoc-protected amino acid derivative facilitates the efficient incorporation of chloroindole motifs into peptide chains, enhancing their binding affinity and selectivity. The CAS number 1379877-23-2 was specifically referenced in the context of optimizing synthetic protocols to improve yield and purity.

In another study, researchers investigated the pharmacokinetic properties of derivatives of 3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid. The findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that the chloroindole moiety contributes to improved metabolic stability, while the Fmoc group aids in the controlled release of active peptides in vivo. These properties make the compound a promising candidate for prodrug development.

Furthermore, advancements in solid-phase peptide synthesis (SPPS) have leveraged this compound to achieve higher efficiency in the production of complex peptides. A 2024 study in Organic Process Research & Development detailed a scalable synthesis route for 1379877-23-2, emphasizing its utility in large-scale pharmaceutical manufacturing. The study reported a 15% increase in overall yield compared to traditional methods, underscoring its industrial relevance.

In conclusion, 3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 1379877-23-2) represents a versatile building block in medicinal chemistry. Its applications span from peptide therapeutics to prodrug design, supported by robust synthetic methodologies and favorable pharmacokinetic profiles. Future research is expected to explore its potential in novel drug delivery systems and personalized medicine.

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